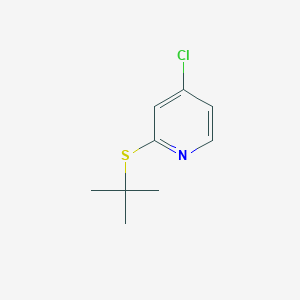

2-(Tert-butylthio)-4-chloropyridine

CAS No.: 1346707-28-5

Cat. No.: VC20165269

Molecular Formula: C9H12ClNS

Molecular Weight: 201.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346707-28-5 |

|---|---|

| Molecular Formula | C9H12ClNS |

| Molecular Weight | 201.72 g/mol |

| IUPAC Name | 2-tert-butylsulfanyl-4-chloropyridine |

| Standard InChI | InChI=1S/C9H12ClNS/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3 |

| Standard InChI Key | DYHUPUPBDZMWDG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SC1=NC=CC(=C1)Cl |

Introduction

2-(Tert-butylthio)-4-chloropyridine is an organic compound belonging to the pyridine derivatives family. It features a pyridine ring substituted with a tert-butylthio group at the second position and a chlorine atom at the fourth position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the preparation of bioactive molecules.

Structural Features

-

Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

-

Substituents:

-

Tert-butylthio Group (-S-C(CH₃)₃): Provides steric bulk and lipophilicity.

-

Chlorine Atom (-Cl): Enhances reactivity for further chemical modifications.

-

| Property | Value |

|---|---|

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Likely soluble in organic solvents like dichloromethane and ethanol |

| Density | Data unavailable |

Synthesis

The synthesis of 2-(tert-butylthio)-4-chloropyridine typically involves the substitution of a pyridine derivative with tert-butylthiol or its equivalent. The process may use nucleophilic substitution reactions facilitated by activating agents or catalysts.

General Reaction Scheme:

-

Starting Material: A chlorinated pyridine derivative (e.g., 4-chloropyridine).

-

Reagent: Tert-butylthiol ().

-

Catalyst/Conditions: Base (e.g., sodium hydride) or phase-transfer catalysts under mild heating.

Pharmaceutical Intermediates

-

Pyridine derivatives are widely used in the preparation of drugs targeting neurological, cardiovascular, and infectious diseases.

-

The tert-butylthio group can influence the pharmacokinetics of molecules by altering lipophilicity and metabolic stability.

Agrochemical Research

-

Pyridine-based compounds are often precursors to herbicides, pesticides, and fungicides.

Material Science

-

The compound’s unique substituents make it a candidate for functional materials, such as ligands in coordination chemistry or precursors to advanced polymers.

Limitations and Future Directions

Despite its potential, detailed studies on the physicochemical properties, toxicity, and environmental impact of 2-(tert-butylthio)-4-chloropyridine are lacking. Future research should focus on:

-

Comprehensive biological screening for antimicrobial, anticancer, or anti-inflammatory activities.

-

Development of environmentally friendly synthetic routes.

-

Exploration of its role as a ligand in catalysis or material science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume